Fipravirimat

Description

Propriétés

Numéro CAS |

1818867-24-1 |

|---|---|

Formule moléculaire |

C43H67FN2O4S |

Poids moléculaire |

727.1 g/mol |

Nom IUPAC |

(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C43H67FN2O4S/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48)/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-/m0/s1 |

Clé InChI |

YFSNREBZTKMFEB-DHGHKPCRSA-N |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 |

Origine du produit |

United States |

Foundational & Exploratory

Fipravirimat Structural Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat (GSK3640254) is a second-generation HIV-1 maturation inhibitor that reached Phase IIb clinical trials before its development was discontinued in 2023.[1] This class of antiretroviral agents targets the final step in the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[2] this compound was designed to overcome the limitations of earlier maturation inhibitors, such as bevirimat, which showed reduced activity against common HIV-1 Gag polymorphisms. This guide provides a detailed overview of the structural activity relationships of this compound, its mechanism of action, and the experimental protocols used in its evaluation.

Structural Activity Relationship (SAR) Studies

The development of this compound and its analogs has been driven by the need to improve potency against wild-type and polymorphic HIV-1 strains, particularly those with variations in the Gag sequence that confer resistance to first-generation maturation inhibitors.

A key structural feature of this compound that distinguishes it from its predecessor, BMS-955176, is the replacement of a para-substituted benzoic acid moiety with a cyclohex-3-ene-1-carboxylic acid containing a fluoromethyl group.[3] This modification was critical in enhancing the antiviral activity against a range of clinically relevant polymorphic variants.

Subsequent research led to the development of VH3739937, an advanced analog of this compound. In VH3739937, the fluorine atom is replaced by a 4-cyanopyridyl ether. This change resulted in a significantly enhanced antiviral profile, including improved activity against the A364V mutation, a key resistance pathway for this compound.[4]

Quantitative SAR Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its key analogs against wild-type and resistant HIV-1 strains.

| Compound | Target HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| BMS-955176 | Subtype B clinical isolates (median) | 21 | >10 | >476 | [5] |

| This compound (GSK3640254) | Clinical isolates (mean) | 9 | Not Reported | Not Reported | [6] |

| This compound (GSK3640254) | A364V mutant | Less susceptible | Not Reported | Not Reported | [6] |

| VH3739937 | HIV-1 NLRepRlucP373S | ≤ 5.0 | 11.4 | >2280 | [1] |

| VH3739937 | A364V mutant | ≤ 8.0 | 11.4 | >1425 | [1] |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/EC50.

Mechanism of Action: Inhibition of HIV-1 Gag Processing

This compound exerts its antiviral effect by disrupting the maturation of the HIV-1 virion. This process is dependent on the sequential cleavage of the Gag polyprotein (Pr55Gag) by the viral protease. This compound specifically inhibits the final cleavage event, the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1). This inhibition leads to the accumulation of the immature CA-SP1 (p25) precursor, resulting in the formation of non-infectious, morphologically aberrant viral particles.[7]

HIV-1 Gag Processing Pathway

The following diagram illustrates the sequential cleavage of the HIV-1 Gag polyprotein and the point of inhibition by this compound.

References

- 1. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High-resolution structures of HIV-1 Gag cleavage mutants determine structural switch for virus maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Fipravirimat (GSK3640254): An In-Depth Technical Guide to its In Vitro Antiviral Activity Against HIV-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Fipravirimat (GSK3640254), a next-generation HIV-1 maturation inhibitor. This compound targets a late-stage event in the viral lifecycle, offering a novel mechanism of action with the potential to combat drug-resistant HIV-1 strains.[1][2] This document details the quantitative antiviral potency, experimental methodologies employed in its evaluation, and the molecular pathways it disrupts.

Core Mechanism of Action

This compound is a potent inhibitor of HIV-1 maturation.[3] Its mechanism centers on the disruption of the final proteolytic cleavage event in the Gag polyprotein cascade. Specifically, it blocks the cleavage of the p25 precursor protein into the mature capsid protein (p24) and the spacer peptide 1 (SP1).[1][2] This inhibition prevents the proper assembly and morphological rearrangement of the viral core, resulting in the production of immature, non-infectious virions.[1] Mechanistic studies have shown that this compound binds to Gag virus-like particles (VLPs) and dissociates at a significantly slower rate than previous-generation maturation inhibitors, contributing to its enhanced antiviral profile.[1][2]

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity across a broad range of HIV-1 strains, including various subtypes and those with polymorphisms that conferred resistance to earlier maturation inhibitors.[1][2]

Table 1: Antiviral Activity of this compound Against Laboratory Strains of HIV-1 and HIV-2

| Virus Strain | Tropism | Endpoint Assay | Cell Line | Mean EC50 (nM) ± SEM |

| HIV-1 | ||||

| NL4-3 | T-tropic | Luciferase | CEM-NKR-CCR5-Luc | 0.3 ± 0.03 |

| IIIB | T-tropic | Reverse Transcriptase | MT-2 | 0.8 ± 0.08 |

| HXB2 | T-tropic | Reverse Transcriptase | MT-2 | 0.6 ± 0.06 |

| RF | T-tropic | Reverse Transcriptase | MT-2 | 0.8 ± 0.12 |

| MN | T-tropic | Reverse Transcriptase | MT-2 | 0.9 ± 0.15 |

| Bal | M-tropic | p24 Antigen | PM1 | 1.1 ± 0.15 |

| JRFL | M-tropic | p24 Antigen | PM1 | 1.2 ± 0.11 |

| BaL.26 | M-tropic | Luciferase | CEM-NKR-CCR5-Luc | 0.7 ± 0.09 |

| HIV-2 | ||||

| ROD | - | Reverse Transcriptase | MT-2 | >1000 |

| EHO | - | Reverse Transcriptase | MT-2 | >1000 |

Data sourced from Dicker et al. (2022).[1]

Table 2: Antiviral Activity of this compound Against HIV-1 Clinical Isolates in PBMCs

| Subtype | Number of Isolates | Mean EC50 (nM) | EC50 Range (nM) |

| A | 3 | 11 | 9 - 14 |

| B | 7 | 8 | 4 - 12 |

| C | 6 | 9 | 4 - 23 |

| CRF01_AE | 3 | 7 | 5 - 10 |

| Overall | 19 | 9 | 4 - 23 |

Data sourced from Dicker et al. (2022).[1]

Table 3: Antiviral Activity Against Chimeric Viruses with Gag Polymorphisms

| Subtype | Number of Viruses | Mean EC50 (nM) |

| B | 100 | 1.9 |

| C | 35 | 1.2 |

The protein-binding adjusted 90% effective concentration (EC90) against this library of viruses was 33 nM.[1][2]

Resistance Profile

In vitro resistance selection studies and analysis from a phase IIa clinical trial have identified the A364V mutation in the Gag region as the primary substitution associated with reduced susceptibility to this compound.[1][2] Mechanistic studies revealed that virus-like particles containing the A364V mutation exhibit a significantly higher rate of p25 cleavage compared to wild-type particles, providing a potential mechanism for resistance.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro antiviral activity of this compound.

Multi-cycle Antiviral Assays in T-cell Lines (e.g., MT-2)

This assay determines the efficacy of this compound in inhibiting HIV-1 replication over multiple rounds of infection.

-

Cell Preparation: MT-2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. Cells are maintained in a logarithmic growth phase.

-

Assay Setup:

-

Prepare serial dilutions of this compound in culture medium in a 96-well plate.

-

Add MT-2 cells to each well at a density of approximately 2 x 10^5 cells/mL.

-

Infect the cells with a laboratory-adapted HIV-1 strain (e.g., IIIB, HXB2) at a pre-determined multiplicity of infection (MOI).

-

Include control wells with virus-infected cells (no drug) and uninfected cells (no drug, no virus).

-

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Endpoint Measurement (Reverse Transcriptase Activity):

-

After incubation, pellet the cells by centrifugation.

-

Collect the cell-free supernatant.

-

Quantify the amount of reverse transcriptase (RT) enzyme in the supernatant using a commercially available RT activity assay kit. The signal is proportional to the amount of virus produced.

-

-

Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of RT inhibition against the log of this compound concentration and fitting the data to a four-parameter dose-response curve.

p24 Antigen-Based Antiviral Assay (e.g., PM1 cells or PBMCs)

This method is often used for M-tropic viruses and primary clinical isolates.

-

Cell Preparation: PM1 cells are cultured similarly to MT-2 cells. For Peripheral Blood Mononuclear Cells (PBMCs), they are isolated from healthy donor blood, stimulated with phytohemagglutinin (PHA) for 2-3 days, and then cultured in medium supplemented with Interleukin-2 (IL-2).

-

Assay Setup: The setup is analogous to the MT-2 assay, with stimulated PBMCs or PM1 cells plated in 96-well plates with serial dilutions of this compound, followed by infection with the appropriate HIV-1 strain.

-

Incubation: Plates are incubated for 7 days, with a medium change on day 4.

-

Endpoint Measurement (p24 Antigen ELISA):

-

Collect cell-free supernatants at the end of the incubation period.

-

Lyse the virus particles in the supernatant using a detergent-based lysis buffer.

-

Quantify the concentration of HIV-1 p24 capsid protein using a commercially available p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.[4][5] The absorbance is directly proportional to the amount of p24 antigen.

-

-

Data Analysis: Calculate the EC50 value as described for the RT assay, based on the inhibition of p24 production.

Luciferase Reporter Gene Assay (e.g., CEM-NKR-CCR5-Luc)

This is a highly sensitive single-cycle or multi-cycle assay format.

-

Cell Line: CEM-NKR-CCR5-Luc is an engineered T-cell line that contains an HIV-1 LTR-driven luciferase reporter gene.[6]

-

Assay Principle: Upon successful HIV-1 infection and Tat protein expression, the HIV-1 LTR is activated, leading to the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of viral replication.[6][7]

-

Procedure:

-

Plate CEM-NKR-CCR5-Luc cells in 96-well plates with serial dilutions of this compound.

-

Infect with an appropriate HIV-1 strain.

-

Incubate for 3-4 days.

-

Add a luciferase assay reagent (e.g., Britelite) to lyse the cells and provide the luciferase substrate.[6]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the EC50 based on the reduction in relative luminescence units (RLU) in treated wells compared to untreated virus control wells.[6]

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or general toxicity to the host cells.

-

Procedure:

-

Plate the same cell lines used in the antiviral assays (e.g., MT-2, PM1, PBMCs) in a 96-well plate.

-

Add serial dilutions of this compound (without adding any virus).

-

Incubate for the same duration as the corresponding antiviral assay.

-

Assess cell viability using a colorimetric or fluorometric method, such as MTT or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log of this compound concentration. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for peer-reviewed literature or clinical guidance. Development of this compound was discontinued by ViiV Healthcare in 2023.[8][9]

References

- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ablinc.com [ablinc.com]

- 5. en.hillgene.com [en.hillgene.com]

- 6. researchgate.net [researchgate.net]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

Fipravirimat's Foothold: A Technical Guide to its Binding Site on the HIV-1 Capsid Protein

For Immediate Release

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Fipravirimat (also known as Lenacapavir or GS-6207), a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical interactions and workflows involved in the study of this potent antiretroviral agent.

Executive Summary

This compound represents a significant advancement in antiretroviral therapy, targeting the HIV-1 capsid protein (CA), a crucial component in multiple stages of the viral lifecycle. By binding to a highly conserved pocket at the interface of two adjacent capsid protomers within the hexameric lattice, this compound disrupts capsid stability and function. This interference affects both early-stage processes, such as nuclear import of the viral pre-integration complex, and late-stage events, including virion assembly and maturation. This guide delves into the specifics of this interaction, providing a detailed examination of the binding kinetics, resistance mutations, and the experimental techniques used to elucidate these molecular mechanisms.

Quantitative Analysis of this compound-Capsid Interaction

The potency of this compound is underscored by its high affinity for the HIV-1 capsid. The following tables summarize the binding kinetics and antiviral efficacy of this compound against wild-type and mutant HIV-1 strains.

Table 1: Binding Kinetics and Antiviral Efficacy of this compound against Wild-Type HIV-1

| Parameter | Value | Reference |

| Binding Affinity (KD) | ~200 pM | [1] |

| Association Rate (kon) | 7 x 104 M-1s-1 | |

| Dissociation Rate (koff) | 1.5 x 10-5 s-1 | |

| EC50 (in MT-4 cells) | 105 pM | |

| EC50 (in CD4+ T cells) | 32 pM | |

| EC50 (in macrophages) | 56 pM |

Table 2: Key Resistance Mutations to this compound in the HIV-1 Capsid Protein

| Mutation | Location | Fold Change in Susceptibility | Reference |

| Q67H | N-terminal domain | ~5-fold reduction in KD | [2] |

| N74D | N-terminal domain | ~20-fold decrease in binding affinity | [2] |

| Q67H/N74D | N-terminal domain | ~150-fold reduced KD | [2] |

| L56V | N-terminal domain | 72-fold | |

| N57H | N-terminal domain | 4,890-fold |

Experimental Protocols

The characterization of the this compound binding site has been made possible through a combination of advanced biochemical and structural biology techniques. The following are detailed methodologies for key experiments.

Recombinant HIV-1 Capsid Protein Expression and Purification

A function-based purification method is employed, leveraging the inherent ability of the HIV-1 capsid protein to polymerize and depolymerize in vitro.

-

Expression: The gene for the HIV-1 capsid protein is cloned into an E. coli expression vector (e.g., pET). The protein is then expressed in a suitable E. coli strain, such as BL21(DE3), via induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis and Initial Purification: The bacterial cells are harvested and lysed. The soluble fraction containing the capsid protein is subjected to ammonium sulfate precipitation to concentrate the protein.

-

Polymerization-Based Purification: The capsid protein-enriched pellet is resolubilized in a high-salt buffer (e.g., 2.5 M NaCl) to induce polymerization. The polymerized capsid is then pelleted by centrifugation.

-

Depolymerization and Final Purification: The pellet is resuspended in a low-salt buffer to induce depolymerization back into soluble monomers. This solution is then passed through an anion-exchange chromatography column to remove any remaining contaminants, yielding highly pure and assembly-competent capsid protein.

X-ray Crystallography of the this compound-Capsid Complex

High-resolution structural information of the this compound binding site is obtained through X-ray crystallography.

-

Complex Formation: Purified, assembly-competent HIV-1 capsid protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening using various commercially available or custom-made screens. Crystals are grown by mixing the complex with a reservoir solution and allowing vapor equilibration.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known capsid protein structure as a search model. The this compound molecule is then built into the electron density map, and the entire complex is refined to produce a high-resolution atomic model.

Cryo-Electron Microscopy (Cryo-EM) of Capsid Assemblies

Cryo-EM is utilized to visualize the structure of this compound-bound capsid assemblies in a near-native state.

-

Sample Preparation: Purified capsid protein is induced to assemble into tubular or conical structures in the presence of this compound.

-

Grid Preparation: A small volume of the assembled capsid solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector under low-dose conditions.

-

Image Processing and 3D Reconstruction: The collected images are processed to correct for motion and the contrast transfer function. Individual particle images are picked, aligned, and averaged to generate a high-resolution three-dimensional reconstruction of the this compound-bound capsid assembly using software for helical or single-particle reconstruction.[2]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the real-time binding kinetics of this compound to the HIV-1 capsid protein.

-

Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing purified HIV-1 capsid protein onto the surface.

-

Binding Analysis: A series of this compound concentrations are flowed over the sensor chip surface. The association of this compound to the immobilized capsid protein is monitored in real-time by detecting changes in the refractive index at the surface.

-

Dissociation Analysis: After the association phase, a buffer is flowed over the chip to monitor the dissociation of this compound from the capsid protein.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Antiviral Efficacy (EC50) Determination

The antiviral activity of this compound is quantified by measuring the 50% effective concentration (EC50) using a p24 antigen capture ELISA.

-

Cell Culture and Infection: Susceptible cells (e.g., MT-4, primary CD4+ T cells) are infected with a known amount of HIV-1 in the presence of serial dilutions of this compound.

-

Incubation: The infected cells are incubated for a defined period (e.g., 5-7 days) to allow for viral replication.

-

p24 Antigen Quantification: The supernatant from each well is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial p24 antigen capture ELISA kit.

-

EC50 Calculation: The p24 concentrations are plotted against the corresponding this compound concentrations, and the data are fitted to a dose-response curve to calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.

Visualizations

The following diagrams illustrate the this compound binding site and the experimental workflow for its characterization.

Conclusion

This compound's unique mechanism of action, centered on its high-affinity binding to a critical interface on the HIV-1 capsid protein, marks a pivotal development in the fight against HIV. The detailed understanding of this binding site, facilitated by the experimental approaches outlined in this guide, not only explains its potent antiviral activity but also provides a roadmap for the development of next-generation capsid inhibitors with improved resistance profiles. This technical guide serves as a valuable resource for the scientific community, fostering further research and innovation in the field of antiretroviral drug discovery.

References

Fipravirimat (GSK3640254): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipravirimat (also known as GSK3640254 and BMS-986197) is an investigational, orally administered small molecule that belongs to the class of HIV-1 maturation inhibitors.[1] Developed by Bristol Myers Squibb and later advanced by ViiV Healthcare, this compound represents a novel therapeutic approach targeting the final stages of the HIV-1 lifecycle.[1] The compound demonstrated potent, dose-dependent antiviral activity in early clinical studies.[1] However, its development was discontinued in early 2023 due to the rapid emergence of resistance, specifically the Gag A364V mutation, observed in short-term monotherapy trials.[1] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, antiviral activity, and pharmacokinetic profile.

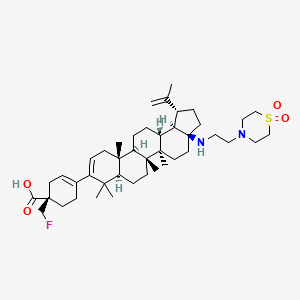

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C43H67FN2O4S.[2] Its structure is characterized by a triterpenoid core. The systematic IUPAC name for this compound is (1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C43H67FN2O4S | [2] |

| Molecular Weight | 727.08 g/mol | [2] |

| CAS Number | 1818867-24-1 | [2] |

| Solubility | 10 mM in DMSO | [4] |

Mechanism of Action

This compound is an HIV-1 maturation inhibitor that disrupts the final stage of the viral lifecycle.[1] Unlike protease inhibitors, which target the viral protease enzyme, maturation inhibitors bind to the viral Gag polyprotein.[1] This binding event specifically inhibits the last protease cleavage event between the capsid (CA) protein (p24) and the spacer peptide 1 (SP1) in the Gag polyprotein. The failure of this cleavage prevents the proper assembly and maturation of the viral core, resulting in the formation of non-infectious, immature virus particles.[1]

Caption: Mechanism of action of this compound in the HIV-1 lifecycle.

Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinically relevant polymorphisms.[4]

Table 2: In Vitro Antiviral Activity of this compound against HIV-1

| Assay Type | HIV-1 Strains/Isolates | Parameter | Value (nM) |

| Multiple-cycle assay | Minilibrary of clinically relevant HIV-1 polymorphisms | EC90 | 33 |

| Antiviral Activity Assay | Panel of HIV-1 clinical isolates in PBMCs | Mean EC50 | 9 |

| Binding Affinity Assay | HIV-1 Virus-Like Particles (VLPs) | Kd | 1.4 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in Phase I and Phase IIa clinical trials in both healthy volunteers and HIV-1 positive, treatment-naive adults.[5][6][7]

Table 3: Pharmacokinetic Parameters of this compound in HIV-1 Positive, Treatment-Naive Adults (Phase IIa Study) [5]

| Dose (mg) | AUC0-τ (ng·h/mL) | Cmax (ng/mL) | Cτ (ng/mL) | Tmax (h) |

| 10 | 2,860 | 215 | 80.3 | 5.53 |

| 40 | 9,990 | 733 | 315 | 4.02 |

| 80 | 16,900 | 1,170 | 561 | 5.48 |

| 140 | 32,300 | 2,120 | 1,100 | 4.50 |

| 200 | 43,100 | 2,710 | 1,480 | 4.03 |

Table 4: Pharmacokinetic Parameters of this compound in Healthy Adults [6]

| Dose (mg) | AUC0–τ (h∙ng/mL) | Cmax (ng/mL) | Cτ (ng/mL) | Tmax (h) |

| 100 | 13,800 | 830 | 460 | 5.0 |

| 500 | 67,500 | 4,260 | 2,140 | 5.0 |

Experimental Protocols

In Vitro Gag-Pro-Pol Precursor Cleavage Assay

This assay is designed to assess the ability of a compound to inhibit the proteolytic processing of the HIV-1 Gag-Pro-Pol precursor by the viral protease.

Caption: Workflow for an in vitro HIV-1 Gag cleavage assay.

Methodology:

-

Expression of Gag-Pro-Pol Precursor: The full-length HIV-1 Gag-Pro-Pol precursor is expressed in an in vitro transcription and translation system, such as a rabbit reticulocyte lysate, in the presence of [35S]cysteine to radiolabel the protein products.[8]

-

Protease Cleavage Reaction: The radiolabeled Gag-Pro-Pol precursor is incubated with purified, mature HIV-1 protease in the presence of varying concentrations of this compound or a vehicle control (DMSO).[9]

-

Analysis of Cleavage Products: The reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Quantification: The radiolabeled protein bands corresponding to the full-length precursor and its cleavage products are visualized by autoradiography and quantified using densitometry to determine the extent of cleavage inhibition at each drug concentration.[8]

Phase IIa Clinical Trial Protocol (NCT03784079)

This study was a randomized, placebo-controlled, double-blind, adaptive-design trial to evaluate the antiviral efficacy, safety, tolerability, and pharmacokinetics of this compound in treatment-naive adults with HIV-1.[5][10]

Caption: High-level overview of the Phase IIa clinical trial design for this compound.

Key Protocol Elements:

-

Participants: Treatment-naive adults aged 18 to 65 years with documented HIV-1 infection.[5]

-

Study Design: The study was conducted in two parts. Part 1 involved a 10-day treatment period, while Part 2 had a 7-day treatment period.[5][11] The duration of Part 2 was shortened to reduce the potential for the development of resistance.[11]

-

Intervention: Participants were randomized to receive once-daily oral doses of this compound or a matching placebo. All doses were administered with a moderate-fat meal.[10]

-

Primary Endpoint: The primary endpoint was the maximum change from baseline in plasma HIV-1 RNA levels.[5][10]

-

Secondary Endpoints: Secondary endpoints included safety, tolerability, and various pharmacokinetic parameters.[10]

Conclusion

This compound is a potent HIV-1 maturation inhibitor with a novel mechanism of action. While its clinical development was halted due to a low barrier to resistance, the extensive research conducted on this compound has provided valuable insights into the inhibition of HIV-1 maturation. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of antiviral drug development.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C43H67FN2O4S | CID 118435805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSK3640254 (GSK254, this compound) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]

- 5. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the HIV‐1 maturation inhibitor GSK3640254 on QT interval in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PHASE IIA PROOF-OF-CONCEPT TRIAL OF NEXT-GENERATION MATURATION INHIBITOR GSK3640254 [natap.org]

- 11. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipravirimat: An In-depth Analysis of Cellular Targets Beyond HIV-1 Gag

Abstract: Fipravirimat (GSK3640254) is a potent, next-generation HIV-1 maturation inhibitor that has demonstrated significant antiviral activity by targeting the viral Gag polyprotein. While its primary mechanism of action is well-characterized, the exploration of its potential interactions with host cellular proteins remains a critical area of investigation for a comprehensive understanding of its pharmacological profile. This technical guide provides an overview of this compound's established on-target activity, summarizes the available quantitative data, and presents a detailed exploration of state-of-the-art experimental protocols for the identification and characterization of potential cellular targets beyond HIV-1 Gag. As of the current date, no specific cellular off-targets of this compound have been documented in peer-reviewed literature; therefore, this document focuses on the methodologies that can be employed to elucidate these interactions.

Introduction to this compound and HIV-1 Maturation Inhibition

This compound is an investigational small molecule that belongs to the class of HIV-1 maturation inhibitors.[1] These inhibitors disrupt the late stages of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein precursor (Pr55Gag). This process is essential for the formation of a mature and infectious viral core.[2] this compound has shown potent, dose-dependent antiviral activity in early clinical studies and was engineered to overcome resistance seen in earlier-generation maturation inhibitors.[1] Despite its promising antiviral profile, the development of this compound was discontinued, in part due to a low genetic barrier to resistance.[1]

The primary molecular target of this compound is the HIV-1 Gag polyprotein. Specifically, it binds to the cleavage site between the capsid (CA) and spacer peptide 1 (SP1), preventing its processing by the viral protease. This inhibition leads to the production of immature, non-infectious virions.

Known Target: HIV-1 Gag and Mechanism of Action

This compound's mechanism of action revolves around the inhibition of Gag processing, a critical step in the maturation of HIV-1 virions. Gag is synthesized as a polyprotein that orchestrates the assembly of new virus particles at the host cell's plasma membrane. For the newly budded virion to become infectious, Gag must be cleaved by the viral protease into its constituent proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.

This compound specifically interferes with the final cleavage event, the separation of SP1 from the C-terminus of the CA domain. By binding to the CA-SP1 junction, this compound stabilizes the immature Gag lattice, sterically hindering the viral protease from accessing the cleavage site. This results in the release of virions with defective, non-functional cores, rendering them incapable of infecting new cells.

Quantitative Data on this compound's Antiviral Activity

The following tables summarize the reported in vitro efficacy of this compound (GSK3640254) against various strains of HIV-1. This data pertains to its on-target activity, as no quantitative data for off-target interactions is currently available.

| Parameter | Virus/Condition | Value (nM) | Reference |

| Mean EC50 | Panel of HIV-1 clinical isolates in PBMCs | 9 | [3] |

| Mean Protein-Binding Adjusted EC90 | Library of subtype B and C chimeric viruses with Gag polymorphisms | 33 | [3] |

| Target Trough Concentration (3x PBA EC90) | For least sensitive triple-mutant polymorph | 150 | [4] |

Cellular Targets Beyond HIV-1 Gag: A Gap in Current Knowledge

A thorough review of the existing scientific literature reveals a notable absence of studies identifying specific host cell proteins that are direct targets of this compound. While the on-target effects on HIV-1 Gag are well-documented, potential off-target interactions within the host proteome have not been reported.

The identification of off-target effects is a crucial component of drug development. Such interactions can lead to unforeseen side effects or toxicities. Conversely, understanding a drug's polypharmacology—its ability to interact with multiple targets—can open avenues for drug repurposing and provide a more complete picture of its biological activity. Given the potent and specific nature of this compound, it is plausible that it may interact with host cell proteins, although likely with lower affinity than its primary target.

Experimental Protocols for Off-Target Identification

To address the gap in knowledge regarding this compound's cellular targets, several robust methodologies can be employed. These techniques are designed to identify drug-protein interactions in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This thermal shift can be detected and quantified.

Methodology:

-

Cell Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control.

-

Heat Challenge: The samples are heated to a range of temperatures.

-

Protein Separation: The soluble fraction of proteins (those that did not denature and aggregate) is separated from the precipitated fraction by centrifugation.

-

Quantification: The amount of a specific protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry (proteome-wide CETSA).

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the drug indicates a direct binding interaction.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. researchgate.net [researchgate.net]

- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fipravirimat: Application Notes and Protocols for HIV-1 Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat (formerly GSK3640254 and BMS-986197) is a second-generation, potent, orally bioavailable inhibitor of human immunodeficiency virus type 1 (HIV-1) maturation.[1][2] This novel class of antiretroviral agents targets the final step in the viral life cycle, preventing the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[3][4] By inhibiting the conversion of the capsid-spacer peptide 1 (CA-SP1) precursor to the mature capsid (CA) protein, this compound leads to the production of non-infectious viral particles with defective cores.[4][5] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity.

Mechanism of Action: Inhibition of HIV-1 Maturation

HIV-1 maturation is a critical process that occurs after the budding of an immature virion from an infected cell. It involves the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This cascade of cleavage events leads to a morphological rearrangement within the virion, forming a mature, infectious particle with a condensed conical core.

This compound specifically targets the cleavage of the CA-SP1 junction in the Gag polyprotein.[4][5] This inhibition is achieved by binding to the Gag protein, thereby disrupting the maturation process and rendering the newly produced virions incapable of infecting other cells.[5][6]

Below is a diagram illustrating the HIV-1 Gag polyprotein cleavage pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various HIV-1 strains.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Cell Line | Assay Type | Endpoint | EC50 (nM) | Reference |

| NL4-3 (T-tropic) | CEM-NKR-CCR5-Luc | Single-cycle | Luciferase | < 1 | [4] |

| Bal (M-tropic) | CEM-NKR-CCR5-Luc | Single-cycle | p24 Antigen | 1.1 | [4] |

| JRFL (M-tropic) | CEM-NKR-CCR5-Luc | Single-cycle | p24 Antigen | 1.2 | [4] |

| Mean of 8 strains | - | - | - | 0.8 (±0.10) | [4] |

Table 2: Antiviral Activity of this compound against Clinical HIV-1 Isolates in PBMCs

| HIV-1 Subtype | Number of Isolates | Mean EC50 (nM) | Reference |

| A | 3 | 9 | [4] |

| B | 7 | 9 | [4] |

| C | 6 | 9 | [4] |

| CRF01_AE | 3 | 9 | [4] |

| Overall Mean | 19 | 9 | [4] |

Table 3: Antiviral Activity of this compound against a Panel of Subtype B and C Gag/pr Chimeric Viruses

| Virus Subtype | Mean EC50 (nM) | Mean Protein-Binding Adjusted EC90 (nM) | Reference |

| Subtype B | 1.9 | 33 | [4][5] |

| Subtype C | 1.2 | 33 | [4][5] |

Table 4: this compound Resistance Profile

| Mutation | Effect on this compound Susceptibility | Mechanism of Resistance | Reference |

| Gag A364V | Reduced susceptibility | Increased rate of p25 cleavage (9.3-fold faster than wild-type) | [5] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity and cytotoxicity of this compound are provided below.

Experimental Workflow: In Vitro Antiviral Assay

The general workflow for assessing the antiviral efficacy of this compound is depicted in the following diagram.

Protocol 1: Single-Round Infectivity Assay using TZM-bl Reporter Cells

This assay measures the inhibition of HIV-1 entry and replication in a single cycle of infection using a genetically engineered cell line (TZM-bl) that expresses luciferase and β-galactosidase under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells (NIH AIDS Reagent Program)

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound

-

96-well flat-bottom culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend TZM-bl cells in complete growth medium.

-

Seed 1 x 10^4 cells per well in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "no drug" control.

-

-

Infection:

-

Dilute the HIV-1 virus stock to a predetermined titer (e.g., that gives a strong luciferase signal).

-

Add 100 µL of the diluted virus to each well (except for the uninfected control wells).

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C, 5% CO2.

-

-

Luciferase Measurement:

-

Remove 100 µL of the supernatant from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 2 minutes at room temperature to allow for cell lysis.

-

Transfer 150 µL of the lysate to a white 96-well plate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

-

Supernatants from this compound-treated, HIV-1 infected cell cultures (from Protocol 1 or a multi-cycle assay)

-

Commercially available HIV-1 p24 antigen ELISA kit (follow the manufacturer's instructions) or in-house coated plates

-

p24-specific capture and detection antibodies

-

Recombinant p24 standard

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 5% non-fat milk)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure (General):

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody specific for HIV-1 p24 overnight at 4°C.

-

-

Blocking:

-

Wash the plate with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

-

Sample and Standard Addition:

-

Wash the plate.

-

Add serial dilutions of the recombinant p24 standard and the cell culture supernatants to the wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Detection Antibody:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for HIV-1 p24.

-

Incubate for 1 hour at 37°C.

-

-

Enzyme Conjugate and Substrate:

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

-

Reading and Analysis:

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the recombinant p24 protein and calculate the p24 concentration in the samples.

-

Determine the EC50 of this compound based on the reduction in p24 production.

-

Protocol 3: Cytotoxicity Assay (MTT-based)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).

Materials:

-

Target cells (e.g., TZM-bl, PBMCs)

-

Complete growth medium

-

This compound

-

96-well flat-bottom culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at the same density as in the antiviral assays.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells. Include a "no drug" control.

-

-

Incubation:

-

Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Reading and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

-

Conclusion

This compound is a potent second-generation HIV-1 maturation inhibitor with a favorable in vitro antiviral profile against a broad range of HIV-1 subtypes and clinical isolates.[4][5] The protocols outlined in this document provide a comprehensive framework for the evaluation of this compound and other novel maturation inhibitors. Accurate determination of EC50 and CC50 values is essential for assessing the therapeutic potential and selectivity of these compounds. Further investigation into the resistance profile and mechanism of action will continue to be critical in the development of new and effective antiretroviral therapies.

References

- 1. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK3640254 (GSK254, this compound) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. cytotoxic concentration cc50: Topics by Science.gov [science.gov]

Application Notes and Protocols for Fipravirimat in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat (also known as GSK3640254) is an investigational second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting the final step in the processing of the Gag polyprotein, specifically inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[4][5][6] This disruption of viral maturation results in the production of immature, non-infectious virions.[4][6] this compound has demonstrated robust antiviral activity against a broad range of HIV-1 subtypes, including those with polymorphisms that confer resistance to earlier generation maturation inhibitors.[1][7] This document provides detailed guidelines for the preparation and use of this compound in various in vitro assays, along with stability information and protocols for assessing its antiviral activity.

Data Presentation

This compound Physicochemical and In Vitro Activity Data

| Property | Value | Reference |

| Molecular Formula | C₄₃H₆₇FN₂O₄S | [3] |

| Molar Mass | 727.08 g/mol | [3] |

| Solubility | 10 mM in DMSO | [2] |

| Mechanism of Action | Inhibitor of HIV-1 Gag polyprotein processing (CA-SP1 cleavage) | [4][5][8] |

| Mean EC₅₀ (PBMCs) | 9 nM (against a panel of clinical isolates) | [1][2] |

| Mean Protein-Binding Adjusted EC₉₀ | 33 nM (against subtype B and C viruses) | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Aseptically weigh the required amount of this compound powder.

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution, dissolve 7.27 mg of this compound in 1 mL of DMSO.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Stability and Storage of this compound Solutions

Stock Solution Stability:

-

Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term storage.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is highly recommended to prepare single-use aliquots.

-

General Guidance: While specific, long-term stability data for this compound in DMSO is not publicly available, as a general practice for small molecules, it is advisable to use freshly prepared solutions or solutions stored for no longer than 3-6 months. A visual inspection for precipitation should be performed before each use.

Working Solution Stability in Cell Culture Media:

-

The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported. It is recommended to prepare fresh dilutions of the stock solution in cell culture medium for each experiment.

-

Avoid prolonged storage of this compound in cell culture media, as the compound's stability may be compromised.

In Vitro Antiviral Activity Assay (Multi-cycle Replication Assay)

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a multi-cycle assay using peripheral blood mononuclear cells (PBMCs).

Materials:

-

Phytohemagglutinin (PHA)-stimulated PBMCs

-

HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)

-

Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 U/mL recombinant human IL-2.

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cell viability assay reagent (e.g., MTS or resazurin-based)

Protocol:

-

Cell Plating: Seed PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final DMSO concentration in the culture should be kept constant and non-toxic (typically ≤0.1%).

-

Compound Addition: Add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with medium alone (cell control) and wells with the vehicle (DMSO) control.

-

Viral Infection: Infect the cells by adding 50 µL of HIV-1 stock at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.

-

Endpoint Measurement:

-

On day 7, carefully collect the cell culture supernatant for the quantification of viral replication using a p24 antigen ELISA, following the manufacturer's instructions.

-

Assess cell viability in the remaining cells using a suitable assay to monitor any cytotoxic effects of the compound.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Similarly, calculate the 50% cytotoxic concentration (CC₅₀) from the cell viability data.

-

Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for in vitro antiviral activity assay.

References

- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3640254 (GSK254, this compound) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 maturation inhibitor bevirimat stabilizes the immature Gag lattice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]

Application Notes & Protocols: Quantitative Analysis of Fipravirimat in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat (GSK3640254) is an investigational second-generation HIV-1 maturation inhibitor.[1] It represents a novel class of antiretroviral drugs that target the final stages of the viral life cycle.[2] Unlike many antiretrovirals that inhibit viral enzymes like reverse transcriptase or protease, this compound disrupts the proteolytic cleavage of the Gag polyprotein, specifically the conversion of the capsid-spacer peptide 1 (CA-SP1) precursor to the mature capsid protein (CA).[1][2] This inhibition leads to the production of immature, non-infectious virions.[2] The unique mechanism of action makes this compound a candidate for use in combination therapies, particularly for treatment-experienced patients.

Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall clinical development. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on established methods for similar HIV-1 maturation inhibitors.[3]

Mechanism of Action: Inhibition of HIV-1 Maturation

The maturation of HIV-1 is a critical process that transforms newly budded, non-infectious viral particles into mature, infectious virions. This process is driven by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[4][5] this compound specifically targets the final cleavage step in Gag processing, which is the separation of the CA and SP1 domains.[1][2] By binding to the Gag polyprotein, this compound induces a conformational change that prevents the protease from accessing the CA-SP1 cleavage site.[2] This results in the accumulation of immature Gag precursors and the formation of defective viral cores, rendering the virus non-infectious.[6][7]

Quantitative Analysis Protocol: LC-MS/MS

This protocol is adapted from a validated method for the first-generation maturation inhibitor, Bevirimat, and is suitable for the quantification of this compound in human plasma.[3]

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well plates and sealing mats

-

Centrifuge capable of handling 96-well plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 50 µL of the internal standard solution (in acetonitrile with 0.1% acetic acid) to each well.

-

Add 450 µL of cold, acidified acetonitrile (0.1% acetic acid) to each well to precipitate plasma proteins.[3]

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate.

-

The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the suggested starting conditions for the LC-MS/MS analysis. These may require optimization for this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | To be determined by infusion of the reference standard |

| MRM Transition (Internal Standard) | To be determined by infusion of the IS |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Assessed for freeze-thaw, short-term, long-term, and post-preparative stability |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

Data Presentation

Quantitative data from sample analysis should be presented in a clear and structured format.

Table 4: Illustrative Quantitative Data for this compound in Human Plasma

| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | Accuracy (%) | Precision (%CV) |

| Blank | Not Detected | 1,502,345 | N/A | N/A |

| LLOQ (1 ng/mL) | 1.05 | 1,498,765 | 105.0 | 8.5 |

| QC Low (3 ng/mL) | 2.91 | 1,510,987 | 97.0 | 6.2 |

| QC Mid (50 ng/mL) | 51.5 | 1,489,012 | 103.0 | 4.1 |

| QC High (200 ng/mL) | 195.8 | 1,505,678 | 97.9 | 3.5 |

| Unknown Sample 1 | 45.6 | 1,495,321 | N/A | N/A |

| Unknown Sample 2 | 128.9 | 1,501,111 | N/A | N/A |

Note: The data presented in Table 4 are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The provided application notes and protocols describe a robust LC-MS/MS method for the quantitative analysis of the HIV-1 maturation inhibitor this compound in human plasma. The method is based on a simple and efficient protein precipitation extraction followed by sensitive and selective detection. Adherence to these protocols and proper method validation will ensure the generation of high-quality data essential for the advancement of this compound in clinical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 5. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Assays for Fipravirimat Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat, also known as GS-5734 or Remdesivir, is a broad-spectrum antiviral agent that has demonstrated activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV) and Ebola virus (EBOV). As a nucleoside analog prodrug, this compound is metabolized within the host cell to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. The development of this compound analogs is a key strategy in the pursuit of next-generation antiviral therapeutics with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) assays are essential tools in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates.

These application notes provide an overview of established HTS assays suitable for the screening of this compound analogs against RSV and EBOV. Detailed protocols for key experimental methodologies are provided to guide researchers in the setup and execution of these screens.

Data Presentation: Antiviral Activity of this compound and a Key Analog

The following table summarizes the in vitro antiviral activity of this compound (GS-5734) and its parent nucleoside analog against Respiratory Syncytial Virus (RSV). This data highlights the significant increase in potency achieved through the prodrug approach. A comprehensive screening of a wider range of this compound analogs would typically be presented in a similar tabular format to facilitate structure-activity relationship (SAR) analysis.

| Compound | Virus | Cell Line | Assay Type | EC₅₀ (nM)[1] | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound (GS-5734) | RSV A2 | HEp-2 | Phenotypic Screen | >30 | >10 | >333 |

| Parent Nucleoside (4) | RSV A2 | HEp-2 | Phenotypic Screen | 530 | >10 | >18.9 |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): A measure of the therapeutic window of a compound, calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Three primary HTS methodologies are detailed below: the Cytopathic Effect (CPE) Inhibition Assay, the Luciferase Reporter Gene Assay, and the Fluorescence Polarization (FP) Assay. These assays are adaptable for screening this compound analogs against both RSV and Ebola virus.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.

Principle: Viral infection often leads to morphological changes in host cells, culminating in cell death. Antiviral compounds that inhibit viral replication will prevent or reduce CPE, thus preserving cell viability. Cell viability can be quantified using various methods, such as the colorimetric MTT or MTS assays, or the luminescent CellTiter-Glo® assay which measures ATP levels.

Protocol for RSV or Ebola Virus:

Materials:

-

Cell Line: HEp-2 cells (for RSV) or Vero E6 cells (for Ebola virus).

-

Virus Stock: RSV (e.g., A2 strain) or Ebola virus (handled in a BSL-4 facility).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 2-10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Assay Plates: 96-well or 384-well clear-bottom, black-walled tissue culture plates.

-

This compound Analogs: Dissolved in 100% DMSO to create stock solutions.

-

Positive Control: this compound (GS-5734) or another known inhibitor.

-

Negative Control: DMSO.

-

Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

-

Luminometer: Plate reader capable of measuring luminescence.

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in culture medium to the desired concentration.

-

Dispense 50 µL of the cell suspension into each well of the assay plate.

-

Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell adherence.

-

-

Compound Addition:

-

Prepare serial dilutions of the this compound analogs and control compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add 25 µL of the diluted compounds to the appropriate wells.

-

Include wells with medium and DMSO only for cell control (no virus, no compound) and virus control (virus, no compound).

-

-

Virus Infection:

-

Dilute the virus stock in culture medium to a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Add 25 µL of the diluted virus to all wells except the cell control wells.

-

For cell control wells, add 25 µL of culture medium.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

-

Quantification of Cell Viability:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis: The percentage of CPE inhibition is calculated using the following formula:

% CPE Inhibition = [(Luminescence_test - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100

The EC₅₀ and CC₅₀ values are determined by plotting the percentage of inhibition or toxicity against the log of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.

Luciferase Reporter Gene Assay

This assay utilizes a recombinant virus that expresses a reporter gene, such as luciferase, upon replication in host cells.

Principle: The expression of the reporter gene is directly proportional to the level of viral replication. A decrease in the reporter signal in the presence of a compound indicates inhibition of a step in the viral life cycle. This assay is highly sensitive and offers a quantitative readout.

Protocol for RSV or Ebola Virus (using a luciferase-expressing recombinant virus):

Materials:

-

Cell Line: A549 cells (for RSV) or HEK293T cells (for Ebola virus).

-

Recombinant Virus: RSV expressing Renilla or Firefly luciferase, or an Ebola virus transcription- and replication-competent virus-like particle (trVLP) system expressing luciferase.[1]

-

Culture Medium: As described for the CPE assay.

-

Assay Plates: 96-well or 384-well opaque white tissue culture plates.

-

This compound Analogs and Controls: As described for the CPE assay.

-

Luciferase Assay System: e.g., ONE-Glo™ Luciferase Assay System (Promega).

-

Luminometer: Plate reader capable of measuring luminescence.

Procedure:

-

Cell Seeding: Seed cells in opaque white plates as described in the CPE assay protocol.

-

Compound Addition: Add diluted this compound analogs and controls to the cells.

-

Virus Infection:

-

Infect the cells with the luciferase-expressing recombinant virus at an appropriate MOI.

-

For the Ebola trVLP system, co-transfect cells with plasmids encoding the viral proteins and the luciferase reporter minigenome.[1]

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well.

-

Incubate for the recommended time to allow for cell lysis and the luciferase reaction to proceed.

-

Measure the luminescence using a plate reader.

-

Data Analysis: The percentage of viral replication inhibition is calculated as follows:

% Inhibition = [1 - (Luminescence_test / Luminescence_virus_control)] * 100

The IC₅₀ value is determined from the dose-response curve.

Fluorescence Polarization (FP) Assay for Viral Polymerase Activity

This is a biochemical assay that directly measures the activity of the viral RNA-dependent RNA polymerase (RdRp), the target of this compound.

Principle: The assay is based on the change in the fluorescence polarization of a fluorescently labeled RNA primer/template duplex upon its interaction with the viral polymerase. When the small, fluorescently labeled RNA is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the large polymerase enzyme, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. Inhibitors of the polymerase will prevent this interaction, resulting in a low polarization signal.

Protocol for RSV or Ebola Virus RdRp:

Materials:

-

Purified Recombinant RdRp: RSV L-P complex or Ebola virus L protein.

-

Fluorescently Labeled RNA: A short RNA oligonucleotide with a sequence corresponding to a viral promoter or replication start site, labeled with a fluorophore (e.g., fluorescein).

-

Assay Buffer: Optimized for polymerase activity (e.g., containing Tris-HCl, MgCl₂, DTT, and NTPs).

-

Assay Plates: 384-well low-volume black plates.

-

This compound Analog Triphosphates: The active form of the this compound analogs.

-

Positive Control: this compound triphosphate.

-

Negative Control: DMSO.

-

Fluorescence Polarization Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

-

Compound Dispensing: Dispense the this compound analog triphosphates and controls into the assay plate.

-

Polymerase Addition: Add the purified RdRp to the wells.

-

Incubation: Incubate the plate for a short period to allow for compound-enzyme interaction.

-

RNA Addition: Add the fluorescently labeled RNA to initiate the binding reaction.

-

Incubation: Incubate at the optimal temperature for the polymerase for a set period.

-

Measurement: Read the fluorescence polarization of each well using a plate reader.

Data Analysis: The inhibition of polymerase binding is calculated based on the change in millipolarization (mP) units. The IC₅₀ value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for HTS Assays

Caption: High-throughput screening assay workflows.

Signaling Pathway: this compound Mechanism of Action

Caption: Mechanism of action of this compound.

Logical Relationship: HTS Assay Selection

Caption: Logical flow for HTS assay selection.

References

Application Notes and Protocols for Crystallizing Fipravirimat with the HIV-1 Gag Protein

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the co-crystallization of the HIV-1 maturation inhibitor, Fipravirimat, with the viral Gag polyprotein. The protocols outlined below are based on established methods for similar Gag-inhibitor complexes and are intended to serve as a starting point for experimental design.

Introduction

This compound is a second-generation HIV-1 maturation inhibitor that targets the Gag polyprotein, disrupting the final stages of the viral lifecycle. Understanding the precise molecular interactions between this compound and Gag is crucial for the development of more potent and resilient antiretroviral therapies. X-ray crystallography of the this compound-Gag complex can provide atomic-level insights into this interaction, guiding structure-based drug design efforts.

This document details the necessary protocols for the expression and purification of a crystallizable Gag construct, methods for determining the binding characteristics of this compound, and a proposed protocol for co-crystallization.

Data Presentation

A critical aspect of crystallization trials is understanding the binding affinity of the ligand to the target protein. This information helps in determining the appropriate molar ratios for co-crystallization experiments.

| Compound | Target | Binding Affinity (Kd) | Assay Method |

| This compound (GSK3640254) | HIV-1 Virus-Like Particles (VLPs) | 1.4 nM | Not specified |

Experimental Protocols

Expression and Purification of HIV-1 Gag CTD-SP1 Construct